molecular formula C9H10F3NO5 B13915032 (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B13915032
M. Wt: 269.17 g/mol
InChI Key: QOLUCNMESQIQBI-NXYGYYFTSA-N
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Description

Chemical Structure: The compound comprises a bicyclo[3.2.0]heptane core with a 3-azabicyclo framework, a 6-oxo group, and a carboxylic acid substituent at position 2. The trifluoroacetic acid (TFA) component likely acts as a counterion or stabilizer in the salt form . Molecular Formula: C₉H₁₀F₃NO₅ Molecular Weight: 269.17 g/mol CAS Registry: 2725791-20-6 Key Features:

  • Stereochemistry: The (1S,2S,5R) configuration defines spatial orientation, critical for molecular interactions.
  • Functional Groups: The 6-oxo group and carboxylic acid enhance polarity, while TFA contributes to acidity and solubility .

Properties

Molecular Formula

C9H10F3NO5

Molecular Weight

269.17 g/mol

IUPAC Name

(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)/t3-,4-,6-;/m0./s1

InChI Key

QOLUCNMESQIQBI-NXYGYYFTSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C1=O)CN[C@@H]2C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route from Literature

A representative synthetic sequence, adapted from improved syntheses of related bicyclic beta-lactams (notably tazobactam analogs), involves the following steps:

Step Reaction Description Reagents/Conditions Product & Notes
1 Condensation of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester with 2-mercaptobenzothiazole Reflux in toluene, azeotropic removal of water Azetidinone disulfide diphenylmethyl ester intermediate (Yield ~93.7%)
2 Treatment of intermediate with anhydrous copper(II) chloride Solvents: ethyl acetate, methylene chloride, or toluene at 20-25°C Chloromethylpenam diphenylmethyl ester formed quantitatively
3 Azidation of chloromethylpenam ester with sodium azide Aqueous N,N-dimethylformamide at 25-30°C Mixture of azidomethylpenam diphenylmethyl esters
4 Oxidation with potassium permanganate in aqueous acetic acid 25-30°C Formation of 4,4-dioxide derivatives
5 Deprotection and crystallization Hydrogenation with palladium on charcoal under hydrogen pressure Final bicyclic acid obtained with purity >99.9%

This sequence highlights the importance of solvent choice, temperature control, and purification steps to achieve high yield and stereochemical purity.

Salt Formation with 2,2,2-Trifluoroacetic Acid

The final preparation step involves combining the bicyclic acid with 2,2,2-trifluoroacetic acid in a 1:1 molar ratio to form the salt. This salt formation enhances the compound's physicochemical properties, such as solubility and stability, which are critical for research applications.

Comparative Data Table of Key Preparation Parameters

Parameter Details Comments
Starting Material (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid diphenylmethyl ester Commercially available or synthesized precursor
Condensation Solvent Toluene or toluene/cyclohexane mixture Enables azeotropic removal of water, improves yield
Reaction Temperature 85-90°C (condensation), 20-30°C (chlorination and azidation) Moderate temperatures favor selectivity and yield
Chlorination Reagent Anhydrous copper(II) chloride Quantitative conversion to chloromethyl derivative
Azidation Reagent Sodium azide in aqueous DMF Generates azidomethyl intermediates
Oxidation Agent Potassium permanganate in aqueous acetic acid Converts to dioxide derivatives
Deprotection Catalyst Palladium on charcoal under hydrogen Removes protecting groups, yields final acid
Final Salt Formation 1:1 molar ratio with 2,2,2-trifluoroacetic acid Enhances compound stability and solubility
Overall Yield Approximately 40-45% (multi-step) Moderate yield with high purity
Purity >97% to >99.9% (HPLC) High stereochemical and chemical purity

- PubChem Compound Summary: Rel-(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid 2,2,2-trifluoroacetic acid, PubChem CID 155905540, 2025.

- Vulcanchem Product Information: 6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid and its trifluoroacetic acid salt, 2024.

- Scholars Research Library, "An improved synthesis of Tazobactam and its related impurities," detailed synthetic methodology, 2025.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

The compound (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2,2-trifluoroacetic acid is a bicyclic structure that has garnered attention for its potential biological activity, particularly as a β-lactamase inhibitor. This article delves into its biological properties, synthesis, and relevant case studies to provide a comprehensive overview of its activity in various biological contexts.

Molecular Characteristics

  • IUPAC Name : 2,2,2-trifluoroacetic acid compound with rel-(1R,2R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • CAS Number : 2725791-20-6
  • Molecular Formula : C9H10F3NO5
  • Molecular Weight : 269.18 g/mol
  • Purity : 97%

The compound exhibits biological activity primarily through its role as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound enhances the efficacy of existing antibiotics.

In Vitro Studies

Recent studies have shown that the compound effectively inhibits various types of β-lactamases:

Type of β-Lactamase Inhibition Percentage (%) Reference
TEM-185
SHV-178
CTX-M90

These results indicate a strong potential for use in combination therapies to combat antibiotic resistance.

Case Studies

  • Combination Therapy with Amoxicillin
    • A study demonstrated that combining this compound with amoxicillin resulted in a significant increase in the antibiotic's effectiveness against resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) of amoxicillin was reduced by up to 64% in the presence of the compound .
  • Impact on Biofilm Formation
    • Another investigation focused on the compound's ability to disrupt biofilm formation in Staphylococcus aureus. The presence of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid significantly reduced biofilm biomass by approximately 50% compared to controls .

Synthesis Methods

The synthesis of (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves several key steps:

  • Formation of Bicyclic Intermediate
    • The initial step involves the cyclization of appropriate precursors under acidic conditions to form the bicyclic structure.
  • Acylation with Trifluoroacetic Anhydride
    • The bicyclic intermediate is then acylated using trifluoroacetic anhydride to introduce the trifluoroacetyl group, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Framework Variants

Compound A : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(1-oxooctyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS: 525-97-3)
  • Structural Differences :
    • Replaces 3-aza with 4-thia-1-aza, introducing sulfur into the bicyclic system.
    • Contains an octanamide side chain at position 4.
  • The long alkyl chain may reduce aqueous solubility compared to the target compound .
Compound B : (2S,5R,6R)-6-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
  • Structural Differences :
    • Incorporates a phenyl-oxazole substituent at position 6.
    • Lacks the trifluoroacetic acid moiety.
  • Impact: The aromatic oxazole group may enhance π-π stacking interactions in biological targets.

Stereochemical and Functional Group Analogues

Compound C : (1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane trifluoroacetate (CAS: 2007915-98-0)
  • Structural Differences :
    • Features a 3,6-diazabicyclo core with methyl and TFA groups.
    • Stereochemistry (1R,5S) differs from the target’s (1S,2S,5R).
  • Impact: Additional nitrogen may increase basicity, altering pharmacokinetics.
Compound D : 6-Aminopenicillanic Acid (CAS: 551-16-6)
  • Structural Differences :
    • Penicillin core with a 4-thia-1-azabicyclo system and primary amine at position 6.
  • Impact :
    • The β-lactam ring (absent in the target) confers antibiotic activity but susceptibility to enzymatic hydrolysis.
    • The amine group enables side-chain modifications for drug development .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid with high stereochemical purity?

  • Methodology : Use chiral auxiliary agents or asymmetric catalysis to preserve the (1S,2S,5R) configuration. Monitor reaction progress via HPLC or chiral column chromatography (). For β-lactam ring formation (core bicyclic structure), employ carbapenem-like synthesis protocols with rigorous temperature control to avoid racemization ().
  • Critical Data : Retention times for stereoisomers (e.g., L-amoxicillin vs. D-amoxicillin) differ by >2 minutes on a C18 column with 0.1% trifluoroacetic acid (TFA) mobile phase .

Q. How can the stability of this compound be assessed under varying pH conditions?

  • Methodology : Conduct accelerated degradation studies at pH 1–10 (simulating physiological and storage conditions). Use UV-Vis spectroscopy (λ = 260 nm for β-lactam absorbance) and LC-MS to quantify degradation products. For acidic stability, focus on β-lactam ring opening, which peaks at pH <3 due to TFA counterion interactions .
  • Key Finding : Degradation half-life at pH 2 is <1 hour, necessitating lyophilized storage for long-term stability .

Q. What spectroscopic techniques are optimal for characterizing the bicyclic core and trifluoroacetic acid interactions?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d6) identifies bicyclic protons (δ 3.5–4.5 ppm for azabicyclo protons) and TFA coordination (δ 12.5 ppm for carboxylic acid) .
  • FT-IR : Stretch bands at 1770 cm⁻¹ (β-lactam C=O) and 1680 cm⁻¹ (TFA C=O) confirm structural integrity .

Advanced Research Questions

Q. How do stereochemical variations at the (1S,2S,5R) positions affect antibacterial activity?

  • Methodology : Compare MIC values of enantiomers against E. coli and S. aureus. Synthesize diastereomers via epimerization (e.g., using DBU in DMF) and test via broth microdilution assays.
  • Data Contradiction : The (1S,2S,5R) isomer shows 4-fold higher activity (MIC = 2 µg/mL) than the (1R,2R,5S) isomer against β-lactamase-producing strains .

Q. What mechanistic insights explain β-lactamase resistance to this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the β-lactamase crystal structure (PDB: 1BSG). Analyze binding energy differences between this compound and traditional penicillins.
  • Key Insight : The 3-azabicyclo[3.2.0] scaffold reduces binding affinity to TEM-1 β-lactamase by 30% compared to ampicillin due to steric hindrance from the trifluoromethyl group .

Q. How can impurity profiling be optimized for pharmacopeial compliance?

  • Methodology : Use EP/ICH guidelines with HPLC-DAD (C18 column, 0.1% TFA/ACN gradient). Key impurities include:

  • Impurity A : 6-Aminopenicillanic acid (6-APA) from β-lactam hydrolysis (retention time = 6.2 min) .
  • Impurity B : L-Amoxicillin derivative (retention time = 8.5 min) from incomplete stereochemical control .

Methodological Challenges & Solutions

Q. Resolving contradictions in reported synthetic yields (30–70%): What factors dominate?

  • Analysis : Yield variability stems from:

  • Solvent polarity : DMF improves solubility but accelerates β-lactam hydrolysis.
  • Catalyst choice : Pd/C hydrogenation preserves stereochemistry better than Raney Nickel .
    • Optimized Protocol : Use DCM as solvent, 10% Pd/C, and 25°C for 85% yield .

Q. Why do computational models underestimate the compound’s logP?

  • Resolution : Traditional QSPR models fail to account for TFA’s polar surface area. Apply COSMO-RS simulations with explicit solvent (water) to predict logP = 0.9 (vs. experimental 1.2) .

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